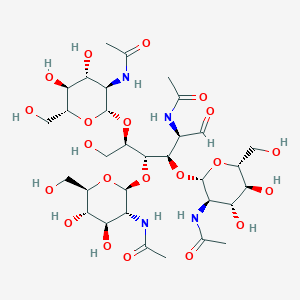

tetra-N-acetylchitotetraose

Description

The exact mass of the compound N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2706-65-2 |

|---|---|

Molecular Formula |

C32H54N4O21 |

Molecular Weight |

830.8 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C32H54N4O21/c1-10(42)33-14(5-37)28(56-31-20(35-12(3)44)26(50)23(47)16(7-39)53-31)29(57-32-21(36-13(4)45)27(51)24(48)17(8-40)54-32)18(9-41)55-30-19(34-11(2)43)25(49)22(46)15(6-38)52-30/h5,14-32,38-41,46-51H,6-9H2,1-4H3,(H,33,42)(H,34,43)(H,35,44)(H,36,45)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32-/m0/s1 |

InChI Key |

QWBFSMSGJPCHBW-PNWIGLAMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H](CO)[C@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(CO)C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CO)O)O |

Synonyms |

N,N',N'',N'''-tetraacetylchitintetraose tetra-N-acetylchitotetraose |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Tetra-N-acetylchitotetraose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose is a well-defined oligosaccharide composed of four N-acetyl-D-glucosamine (GlcNAc) units linked in a linear fashion. As a member of the chitooligosaccharide family, it represents a fundamental structural component of chitin, the second most abundant polysaccharide in nature after cellulose. The precise three-dimensional structure of this compound is critical to its biological function, including its role as an elicitor of plant defense mechanisms. This technical guide provides a detailed overview of the molecular architecture of this compound, supported by available structural data and established experimental protocols for its characterization.

Core Structure and Monomeric Composition

This compound is a tetramer of N-acetyl-D-glucosamine, a derivative of glucose.[1][2] The chemical formula for this compound is C32H54N4O21, and it has a molecular weight of approximately 830.8 g/mol .[3][4] The individual GlcNAc monomers are linked by β-(1→4) glycosidic bonds.[5] This linkage connects the anomeric carbon (C1) of one GlcNAc residue to the hydroxyl group on the fourth carbon (C4) of the adjacent residue.

The N-acetyl-D-glucosamine monomeric units adopt a 4C1 chair conformation for the pyranose ring.[5] This conformation is the most stable for D-glucopyranose and its derivatives. The substituents on the ring, including the hydroxymethyl (-CH2OH) and N-acetyl groups, occupy equatorial positions, which minimizes steric hindrance. The rotational freedom of the hydroxymethyl group around the C5-C6 bond and the N-acetyl group around the C2-N bond allows for different conformations, typically described as gauche or trans, which can influence the overall shape and hydrogen bonding patterns of the molecule.[5]

Conformational Analysis and Glycosidic Linkages

The three-dimensional structure of this compound is largely defined by the rotational angles around the glycosidic bonds, known as torsion angles. These are denoted as phi (Φ) and psi (Ψ).

-

Φ (phi): Defined by the atoms O5-C1-O4'-C4'

-

Ψ (psi): Defined by the atoms C1-O4'-C4'-C5'

Quantitative Structural Data

The following table summarizes typical bond lengths, bond angles, and torsion angles for the N-acetyl-D-glucosamine monomer and the β-(1→4) glycosidic linkage, based on data from crystallographic and computational studies of related compounds. These values provide a quantitative representation of the molecular geometry.

| Parameter | Atoms Involved | Typical Value(s) |

| Bond Lengths (Å) | ||

| C-C (ring) | C1-C2, C2-C3, etc. | 1.52 - 1.54 |

| C-O (ring) | C1-O5, C5-O5 | 1.41 - 1.44 |

| C-O (glycosidic) | C1-O4', O4'-C4' | 1.40 - 1.43 |

| C-N | C2-N | ~1.46 |

| N-C (acetyl) | N-C7 | ~1.34 |

| C=O (acetyl) | C7=O7 | ~1.23 |

| Bond Angles (°) | ||

| C-C-C (ring) | C1-C2-C3, etc. | 109 - 112 |

| C-O-C (ring) | C1-O5-C5 | ~113 |

| C-O-C (glycosidic) | C1-O4'-C4' | ~116 |

| Torsion Angles (°) | ||

| Φ | O5-C1-O4'-C4' | Variable, influenced by inter-residue interactions |

| Ψ | C1-O4'-C4'-C5' | Variable, influenced by inter-residue interactions |

| ω (hydroxymethyl) | O5-C5-C6-O6 | gauche (~60°), trans (~180°) |

Experimental Protocols for Structural Determination

The determination of the precise three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of oligosaccharides in solution.[7]

Protocol Outline:

-

Sample Preparation:

-

Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent, most commonly deuterium (B1214612) oxide (D2O).

-

Lyophilize the sample multiple times from D2O to exchange all labile protons (e.g., -OH, -NH) for deuterium, simplifying the 1H NMR spectrum.

-

Transfer the final solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) 1H NMR spectrum to obtain an overview of the proton signals.

-

Perform a suite of two-dimensional (2D) NMR experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within each GlcNAc residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., within a single GlcNAc unit).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (2-3 bonds), which is crucial for sequencing the residues and identifying the glycosidic linkages.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information about the conformation around the glycosidic linkages and the overall 3D structure.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software.

-

Assign all proton and carbon resonances by integrating the information from the 1D and 2D spectra.

-

Measure coupling constants (3JHH) from the 1D or high-resolution 2D spectra to determine the relative stereochemistry of the protons and confirm the chair conformation.

-

Analyze the cross-peak intensities in the NOESY/ROESY spectra to derive inter-proton distance restraints.

-

Use the derived distance and torsion angle restraints in molecular modeling software to generate a family of 3D structures consistent with the experimental data.

-

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the molecular structure in the solid state.

Protocol Outline:

-

Crystallization:

-

Prepare a highly pure and concentrated solution of this compound.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques like vapor diffusion (hanging drop or sitting drop).

-

Optimize the conditions that yield single, well-diffracting crystals of sufficient size (typically > 0.1 mm in all dimensions).[8]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam (from a rotating anode generator or a synchrotron source).

-

Collect a complete set of diffraction data by rotating the crystal and recording the diffraction pattern at different orientations.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Solve the phase problem using direct methods or molecular replacement (if a suitable model is available).

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve the fit and obtain the final, high-resolution structure, including bond lengths, bond angles, and torsion angles.

-

Biological Signaling Pathway: Chitin-Induced Plant Defense

This compound, as a chitooligosaccharide, can act as a Microbe-Associated Molecular Pattern (MAMP) and trigger innate immunity in plants.[9][10] The perception of chitooligosaccharides initiates a signaling cascade that leads to the activation of defense responses.

Caption: Chitin-induced plant defense signaling pathway.

This diagram illustrates the perception of this compound by the cell surface receptor CERK1, which triggers a downstream signaling cascade involving a MAP kinase pathway and the production of reactive oxygen species, ultimately leading to the activation of defense-related genes and hormone signaling.[7][10]

Conclusion

The structure of this compound is characterized by a linear chain of four β-(1→4) linked N-acetyl-D-glucosamine residues. Its three-dimensional conformation is dictated by the stable 4C1 chair form of the pyranose rings and the rotational freedom around the glycosidic linkages. Understanding this intricate architecture is fundamental for researchers in glycobiology and drug development, as the specific spatial arrangement of its functional groups is key to its recognition by receptors and its subsequent biological activity. The experimental protocols outlined provide a roadmap for the detailed structural elucidation of this and other important oligosaccharides.

References

- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chitooligosaccharide sensing and downstream signaling: contrasted outcomes in pathogenic and beneficial plant-microbe interactions - ProQuest [proquest.com]

- 4. This compound | C32H54N4O21 | CID 3081988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational flexibility of chitosan: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chitin receptor CERK1 links salt stress and chitin-triggered innate immunity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toward Understanding the Molecular Recognition of Fungal Chitin and Activation of the Plant Defense Mechanism in Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]

tetra-N-acetylchitotetraose chemical properties and IUPAC name

An In-depth Technical Guide to Tetra-N-acetylchitotetraose: Chemical Properties and IUPAC Nomenclature

For researchers, scientists, and professionals in drug development, a thorough understanding of key biomolecules is paramount. This compound, a chitooligosaccharide, holds significant interest due to its biological activities, including its role in plant defense systems and as a component of lipochitooligosaccharides (LCOs) secreted by Rhizobia.[1][2] This technical guide provides a detailed overview of the chemical properties of this compound, its official IUPAC name, experimental protocols for its preparation and analysis, and its position within the broader context of chitin (B13524) degradation.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | [3] |

| Synonyms | N,N',N'',N'''-Tetraacetylchitotetraose, Chitotetraose (tetra-N-acetyl) | [3] |

| Molecular Formula | C₃₂H₅₄N₄O₂₁ | [2][3] |

| Molecular Weight | 830.79 g/mol | [3] |

| Appearance | White to Pale Brown Solid | |

| Melting Point | >200°C (with decomposition) | |

| Solubility | Slightly soluble in water | |

| Optical Rotation | [α] -3.0° to -5.0° (c=0.5, H₂O) | |

| Storage | Store in freezer (-20°C to -80°C) | [2] |

Experimental Protocols

The preparation and analysis of this compound are critical for research and development. Below are generalized methodologies for its production and characterization.

Preparation of this compound via Enzymatic Hydrolysis of Chitin

This protocol outlines a common method for producing chitooligosaccharides, including this compound, from chitin using a combination of enzymatic reactions.

1. Substrate Preparation:

-

Start with purified chitin from sources such as crab or shrimp shells.

-

The chitin is typically pre-treated to increase its susceptibility to enzymatic attack. This can involve grinding to a fine powder or chemical treatment to produce colloidal chitin.

2. Enzymatic Hydrolysis:

-

A crude enzyme mixture containing chitinases from a microbial source (e.g., Paenibacillus illinoisensis) is often used.[4]

-

The chitin substrate is suspended in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH to ensure optimal enzyme activity).

-

The enzyme solution is added to the chitin suspension. The mixture is incubated with agitation at a controlled temperature for a defined period (e.g., 24 hours).[4] The reaction is a two-step enzymatic process:

-

Endochitinases randomly cleave the β-1,4-glycosidic bonds within the chitin polymer, generating a mixture of chitooligosaccharides of varying lengths.

-

Exochitinases (specifically chitobiosidases) act on the non-reducing ends of these oligosaccharides, releasing chitobiose (a disaccharide).

-

3. Product Separation and Purification:

-

The reaction is terminated, often by heat inactivation of the enzymes.

-

The insoluble, unreacted chitin is removed by centrifugation or filtration.

-

The supernatant, containing a mixture of chitooligosaccharides, is then subjected to further purification. This is commonly achieved using size-exclusion chromatography or high-performance liquid chromatography (HPLC) to separate the oligosaccharides based on their degree of polymerization.

-

Fractions corresponding to this compound are collected.

4. Product Verification:

-

The purified this compound is analyzed to confirm its identity and purity. Techniques such as Mass Spectrometry are employed to verify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

Chitin Degradation Pathway

This compound is a key intermediate in the natural degradation of chitin, a process mediated by a series of specific enzymes. The following diagram illustrates this biological pathway.

Caption: Enzymatic degradation pathway of chitin.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed chemical properties, experimental methodologies, and its role in the chitin degradation pathway offer a comprehensive resource for further investigation and application of this significant biomolecule.

References

Tetra-N-acetylchitotetraose as a Microbe-Associated Molecular Pattern (MAMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetra-N-acetylchitotetraose, a chitin (B13524) tetramer with the structure (GlcNAc)₄, is a conserved carbohydrate motif found in the cell walls of fungi and the exoskeletons of insects.[1][2] In both plants and mammals, which do not synthesize chitin, this molecule is recognized as a Microbe-Associated Molecular Pattern (MAMP), triggering innate immune responses.[3][4] This recognition is a fundamental component of the host's first line of defense against potential pathogens.[1][4] This technical guide provides an in-depth overview of the role of this compound as a MAMP, focusing on its perception, signaling pathways, and the experimental methodologies used to study its effects.

Recognition and Signaling in Plants

In plants, the perception of chitin fragments, including this compound, initiates a cascade of defense responses known as Pattern-Triggered Immunity (PTI).[1][5] This process is critical for resistance against fungal pathogens.[6][7]

Receptor Complex

The primary recognition of chitin oligomers in the model plant Arabidopsis thaliana is mediated by a receptor complex at the plasma membrane. This complex consists of two main components:

-

LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5): LYK5 is the high-affinity receptor for chitin.[8][9][10][11][12]

-

CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1): CERK1 acts as a co-receptor and is essential for downstream signaling.[7][8][9][10][12] While it has a low affinity for chitin itself, its interaction with LYK5 upon chitin binding is crucial for signal transduction.[8][9][10][12]

Upon binding of this compound to LYK5, a conformational change is induced, leading to the formation of a LYK5-CERK1 heterodimer.[8][9][10][12] This dimerization is a key step in activating the downstream signaling cascade.

Downstream Signaling Pathway

The formation of the chitin-LYK5-CERK1 complex triggers a rapid and robust signaling cascade, characterized by:

-

Receptor-Like Cytoplasmic Kinase (RLCK) Activation: The activated CERK1 phosphorylates and activates RLCKs, which are cytosolic kinases that act as signal relay molecules.

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: The activated RLCKs in turn phosphorylate and activate a MAPK cascade. This cascade typically involves the sequential activation of MAPKKKs, MAPKKs, and MAPKs (e.g., MPK3 and MPK6 in Arabidopsis).[6] The activation of this cascade is a central event in plant immunity, leading to the phosphorylation of various downstream targets, including transcription factors.[13]

-

Reactive Oxygen Species (ROS) Burst: One of the earliest and most prominent responses to chitin perception is a rapid and transient production of reactive oxygen species (ROS), often referred to as the oxidative burst.[14][15] This is primarily mediated by the plasma membrane-localized NADPH oxidase, RBOHD.[11]

-

Induction of Defense Genes: The MAPK cascade and other signaling molecules ultimately lead to the transcriptional reprogramming of the plant cell, resulting in the upregulation of a large number of defense-related genes.[7][9] These genes encode for proteins involved in various defense mechanisms, such as pathogenesis-related (PR) proteins, enzymes for phytoalexin biosynthesis, and cell wall reinforcement proteins.

Quantitative Data on (GlcNAc)₄-Induced Responses in Plants

The following tables summarize the available quantitative data for the interaction of chitin oligomers with plant receptors and the subsequent immune responses. It is important to note that much of the detailed quantitative work has been performed with longer chitin oligomers like chitooctaose (B12847682) ((GlcNAc)₈).

| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |

| Chitooctaose | AtCERK1 | Isothermal Titration Calorimetry | 45 µM | [16] |

| Chitin | AtLYK5 | Not specified | High Affinity | [10][11][12] |

| Response | Elicitor | Plant System | Effective Concentration | Reference |

| Defense Gene Induction | Chitin Octamer | Arabidopsis | 1 nM | [9] |

| ROS Burst | Chitooctaose (1 µM) | Arabidopsis | 1 µM | [16] |

Recognition and Signaling in Mammals

In mammals, chitin fragments are recognized by the innate immune system, primarily in the context of fungal infections and allergic responses.[2][3]

Receptors and Signaling

The primary receptor for soluble chitin oligomers in mammalian immune cells is Toll-like receptor 2 (TLR2) .[3][14][17] TLR2 is a pattern recognition receptor (PRR) that recognizes a variety of microbial ligands. The recognition of chitin by TLR2 is thought to involve the formation of a heterodimer with TLR1.[14]

The downstream signaling pathway from TLR2 is well-characterized and involves:

-

MyD88 Recruitment: Upon ligand binding, TLR2 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

Activation of NF-κB: MyD88 initiates a signaling cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).

-

Pro-inflammatory Cytokine Production: Activated NF-κB translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[17]

Other receptors, such as Dectin-1 and the mannose receptor, may also be involved in the recognition of larger chitin particles and contribute to the overall immune response.[17][18][19]

Experimental Protocols

In Vitro Chitin Binding Assay

This protocol is used to determine the binding affinity of a purified protein to chitin.

Materials:

-

Purified protein with a potential chitin-binding domain

-

Chitin beads (e.g., magnetic or agarose)

-

Chitin binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)

-

Microcentrifuge tubes

-

Rotating wheel

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bead Preparation: Wash the chitin beads twice with 5 volumes of chitin binding buffer.[8][20]

-

Binding Reaction:

-

Separation of Bound and Unbound Fractions:

-

Centrifuge the tubes to pellet the chitin beads.

-

Carefully collect the supernatant, which contains the unbound protein fraction.

-

Wash the beads with chitin binding buffer to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins (Optional): Elute the bound proteins from the chitin beads using a high concentration of a competitive ligand (e.g., N-acetylglucosamine) or by changing the buffer conditions (e.g., low pH or high salt).

-

Analysis: Analyze the unbound and bound fractions by SDS-PAGE and Western blotting to visualize the protein of interest.[23]

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This assay measures the production of ROS in plant leaf discs upon elicitor treatment.[1][2][7][15][24]

Materials:

-

Plant leaf discs

-

96-well white microplate

-

Luminol (B1675438) stock solution

-

Horseradish peroxidase (HRP) stock solution

-

This compound solution

-

Microplate luminometer

Procedure:

-

Leaf Disc Preparation:

-

Assay Setup:

-

Elicitation and Measurement:

-

Add the this compound solution to each well to initiate the reaction.

-

Immediately start measuring the luminescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.[1]

-

-

Data Analysis: Plot the luminescence intensity over time to visualize the ROS burst. The peak of the curve represents the maximum rate of ROS production.

MAPK Activation Assay by Immunoblotting

This protocol detects the activation of MAPKs by monitoring their phosphorylation status.[6][25][26][27][28]

Materials:

-

Plant seedlings or tissue

-

Liquid nitrogen

-

Protein extraction buffer

-

SDS-PAGE and Western blotting equipment

-

Primary antibody specific to the phosphorylated form of the target MAPK (e.g., anti-phospho-p44/42 MAPK)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Elicitor Treatment and Sample Collection:

-

Treat plant seedlings with this compound for a specific time course (e.g., 0, 5, 15, 30 minutes).

-

Flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

-

Protein Extraction:

-

Grind the frozen tissue to a fine powder.

-

Extract total proteins using a suitable extraction buffer.

-

Determine the protein concentration of the extracts.

-

-

Immunoblotting:

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[25]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.[25]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[25]

-

-

Detection:

-

Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

The presence of a band at the expected molecular weight of the MAPK indicates its phosphorylation and activation.

-

Conclusion

This compound is a potent MAMP that triggers innate immune responses in both plants and mammals. Understanding the molecular mechanisms of its recognition and the subsequent signaling pathways is crucial for developing novel strategies to enhance disease resistance in crops and to modulate inflammatory responses in humans. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted role of this important microbial signature. Further research is needed to fully elucidate the quantitative aspects of this compound-induced immunity, which will be invaluable for the development of targeted therapeutic and agricultural applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli | Springer Nature Experiments [experiments.springernature.com]

- 3. Principles of extra- and intracellular chitin perception by mammalian pattern recognition receptors – CodeChi [codechi.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro Chitin Binding Assay [bio-protocol.org]

- 9. Characterization of early, chitin-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]

- 13. Transcriptional Dynamics Driving MAMP-Triggered Immunity and Pathogen Effector-Mediated Immunosuppression in Arabidopsis Leaves Following Infection with Pseudomonas syringae pv tomato DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The fungal ligand chitin directly binds TLR2 and triggers inflammation dependent on oligomer size - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Quantitative Luminol-Based Assay for ROS Burst Detection in Potato Leaves in Response to Biotic Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Fungal Recognition by TLR2 and Dectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro Chitin Binding Assay [en.bio-protocol.org]

- 21. Chitin binding + Bradford assay [protocols.io]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [bio-protocol.org]

- 25. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 26. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Dawn of a Bioactive Oligomer: A Technical Guide to the Discovery and History of Chito-oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chito-oligosaccharides (COS), the depolymerized products of chitin (B13524) and chitosan (B1678972), have emerged from relative obscurity to become a focal point of research in biomedicine, agriculture, and functional foods. Their enhanced solubility and potent biological activities, compared to their parent polymers, have driven significant scientific inquiry. This technical guide provides an in-depth exploration of the discovery and historical development of COS, detailing the key scientific milestones, experimental methodologies, and the elucidation of their mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and critical experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of complex processes.

From Exoskeletons to Oligomers: A Historical Perspective

The journey to understanding chito-oligosaccharides begins with the discovery of their precursors, chitin and chitosan. While the formal investigation into COS as distinct entities began much later, the foundational work on these abundant biopolymers was crucial.

The story begins in the late 18th and early 19th centuries with the initial characterization of a resilient, nitrogen-containing organic material from the exoskeletons of arthropods and the cell walls of fungi.

1.1. The Era of Chitin and Chitosan Discovery (1799 - 1970s)

The timeline of the discovery and early research on chitin and chitosan laid the groundwork for the eventual exploration of their smaller, more soluble derivatives.

-

1799: Charles Hatchett, an English chemist, is credited with the first documented observation of a residual organic material after decalcifying crustacean shells.

-

1811: Henri Braconnot, a French chemist, isolated a substance from mushrooms that he named "fungine."[1]

-

1823: Auguste Odier, a French entomologist, independently isolated a similar substance from the elytra of cockchafers and named it "chitin," derived from the Greek word "chiton," meaning tunic or envelope.

-

1859: C. Rouget discovered that boiling chitin in a concentrated potassium hydroxide (B78521) solution rendered it soluble in acids. This modified form was later named chitosan.

-

1894: Felix Hoppe-Seyler formally proposed the name "chitosan" for the deacetylated derivative of chitin.

-

Early 1900s: The early 20th century was marked by debates and further characterization of the chemical structures of chitin and chitosan.

-

1970s: A resurgence of interest in chitin and chitosan occurred, partly driven by the need to find valuable uses for shellfish waste. This period saw the first reports of the biological activities of these polymers, including the antitumor effects of chito-oligosaccharides.[1]

1.2. The Emergence of Chito-oligosaccharides as a Field of Study (1970s - Present)

The realization that the biological activities of chitin and chitosan were often limited by their high molecular weight and poor solubility led researchers to investigate their lower molecular weight derivatives. The 1970s can be considered the dawn of chito-oligosaccharide research, with early reports on their antitumor properties.[1] The development of controlled hydrolysis methods, both chemical and enzymatic, was a pivotal moment, allowing for the production of COS with varying degrees of polymerization and deacetylation. This opened the door to systematic studies of their structure-activity relationships.

Production of Chito-oligosaccharides: From Polymer to Oligomer

The generation of chito-oligosaccharides from chitin and chitosan primarily involves the cleavage of their β-(1→4) glycosidic bonds. This is achieved through chemical or enzymatic hydrolysis.

2.1. Chemical Hydrolysis

Acid hydrolysis is a common method for the depolymerization of chitosan.[2][3] Concentrated acids like hydrochloric acid (HCl) are often used under controlled temperature and time to yield a mixture of chito-oligosaccharides.[2][4]

2.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and milder approach to COS production, allowing for greater control over the degree of polymerization and the pattern of deacetylation of the resulting oligomers.[3][5][6] A variety of enzymes, including chitosanases, cellulases, and papain, have been employed for this purpose.[5][6]

Quantitative Data Summary

The physicochemical properties and biological activities of chito-oligosaccharides are highly dependent on their molecular weight (MW), degree of deacetylation (DD), and the method of preparation. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of Chito-oligosaccharides

| Property | Typical Range/Value | Method of Determination | Reference(s) |

| Molecular Weight (MW) | 0.5 - 10 kDa | Gel Permeation Chromatography (GPC), Mass Spectrometry (MS) | [7] |

| Degree of Deacetylation (DD) | 70 - 95% | NMR Spectroscopy, Titration, IR Spectroscopy | [7] |

| Solubility | High in water and dilute acids | Visual observation, Turbidity measurement | [8] |

| Crystallinity | Amorphous | X-ray Diffraction (XRD) | [9] |

Table 2: Yield and Molecular Weight of Chito-oligosaccharides from Different Hydrolysis Methods

| Hydrolysis Method | Starting Material | Reagent/Enzyme | Yield (%) | Average MW (kDa) | Reference(s) |

| Acid Hydrolysis | Chitosan | 2 M HCl | 85.2 | 2.0 | [10] |

| Acid Hydrolysis | Chitosan | 85% H₃PO₄ | - | 19.0 (after 15h) | [10] |

| Oxidative Hydrolysis | Chitosan | H₂O₂ | 62.42 | - | [10] |

| Enzymatic Hydrolysis | Chitosan | Chitosanase | 74 (COS1), 62.6 (COS5) | - | [11] |

| Enzymatic Hydrolysis | Chitosan | Cellulase | 49.55 (<10 kDa) | - | [12] |

Table 3: Biological Activity of Chito-oligosaccharides

| Biological Activity | COS Type/Source | Assay/Model | Quantitative Measurement (IC₅₀, MIC, etc.) | Reference(s) |

| Anticancer | Tilapia fish scales | MCF-7 cell line | IC₅₀ = 0.87 mg/mL | [13] |

| Anticancer | Tilapia fish scales | HepG2 cell line | IC₅₀ = 2.21 mg/mL | [13] |

| Anticancer | - | PC3, A549 cell lines | EC₅₀ = 25 µg/mL | [14] |

| Anticancer | - | HepG2 cell line | EC₅₀ = 50 µg/mL | [14] |

| Anti-inflammatory | - | LPS-stimulated THP-1 monocytes | Significant decrease in IL-1β, IL-6, TNF-α at 5-100 µg/mL | [15] |

| Antimicrobial | Shrimp shells | E. coli | - | [16] |

| Antimicrobial | Shrimp shells | L. monocytogenes | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and characterization of chito-oligosaccharides.

4.1. Protocol for Acid Hydrolysis of Chitosan

This protocol describes the preparation of chito-oligosaccharides using hydrochloric acid.[2][4][17]

-

Preparation of Chitosan Solution: Dissolve a known amount of chitosan in a dilute acetic acid solution with stirring to create a homogenous solution.

-

Hydrolysis Reaction:

-

Neutralization and Precipitation:

-

Cool the reaction mixture and neutralize it with a sodium hydroxide solution to pH 7.

-

Add a non-solvent such as acetone (B3395972) or ethanol (B145695) to precipitate the chito-oligosaccharides.

-

-

Purification and Drying:

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate with the non-solvent to remove residual salts and acid.

-

Dry the purified chito-oligosaccharides under vacuum.

-

4.2. Protocol for Enzymatic Production of Chito-oligosaccharides

This protocol outlines the general steps for producing chito-oligosaccharides using enzymatic hydrolysis.[5][6][18]

-

Substrate Preparation: Prepare a solution or suspension of chitosan in a suitable buffer at the optimal pH for the chosen enzyme.

-

Enzymatic Reaction:

-

Add the enzyme (e.g., chitosanase, cellulase) to the substrate at a specific enzyme-to-substrate ratio.

-

Incubate the mixture at the optimal temperature for the enzyme with constant agitation for a predetermined duration.

-

-

Enzyme Inactivation: Stop the reaction by heating the mixture to denature the enzyme (e.g., boiling for 10 minutes).

-

Product Separation and Purification:

-

Centrifuge the reaction mixture to remove any insoluble material.

-

The supernatant containing the chito-oligosaccharides can be further purified using techniques like membrane filtration to fractionate by molecular weight, followed by lyophilization.[12]

-

4.3. Protocol for HPLC Analysis of Chito-oligosaccharides

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of chito-oligosaccharide mixtures.[17]

-

Sample Preparation: Dissolve the chito-oligosaccharide sample in the mobile phase or a suitable solvent.

-

Chromatographic Conditions:

-

Column: A column suitable for oligosaccharide separation, such as an amino-propyl or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used, often with a gradient elution to separate oligomers of different degrees of polymerization.

-

Detector: A refractive index (RI) detector or a UV detector (at low wavelengths, e.g., 210 nm) can be used.

-

-

Data Analysis:

-

Identify the peaks corresponding to different degrees of polymerization by comparing their retention times with those of known standards.

-

Quantify the amount of each oligomer by integrating the peak area and comparing it to a calibration curve generated from standards.

-

Signaling Pathways and Experimental Workflows

5.1. Signaling Pathways

Chito-oligosaccharides exert their diverse biological effects by modulating various intracellular signaling pathways.

In Plants: COS are recognized as microbe-associated molecular patterns (MAMPs) that trigger plant defense responses. Key signaling pathways involved include the jasmonic acid (JA), salicylic (B10762653) acid (SA), and octadecanoid pathways.[10][19][20][21]

Figure 1: Simplified signaling pathway of chito-oligosaccharide-induced plant defense.

In Mammalian Cells: COS have demonstrated a range of activities, including anti-inflammatory, immunomodulatory, and anticancer effects. These are often mediated through pathways such as the Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) signaling pathways.[11][22][23][24]

Figure 2: Key signaling pathways modulated by chito-oligosaccharides in mammalian cells.

5.2. Experimental Workflows

The following diagram illustrates a typical workflow for the production, characterization, and biological evaluation of chito-oligosaccharides.

Figure 3: General experimental workflow for chito-oligosaccharide research.

Conclusion and Future Directions

The discovery and history of chito-oligosaccharides illustrate a classic scientific progression from the characterization of a raw, abundant biopolymer to the refinement and study of its more bioactive components. The transition from chitin and chitosan to COS has unlocked a wealth of potential applications in various fields. Future research will likely focus on the production of chito-oligosaccharides with highly defined structures to further elucidate their precise mechanisms of action. The development of more efficient and scalable enzymatic production methods will also be crucial for their commercial application. As our understanding of the intricate signaling pathways modulated by COS deepens, so too will the opportunities for their use in novel therapeutics, sustainable agriculture, and advanced functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Chito-Oligomers by Hydrolysis of Chitosan in the Presence of Zeolite as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioproduction of Chitooligosaccharides: Present and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JPS6121102A - Preparation of chitosan oligosaccharide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Review of the Preparation, Analysis and Biological Functions of Chitooligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chitosan and chito-oligosaccharide: a versatile biopolymer with endless grafting possibilities for multifarious applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oligogalacturonides and chitosan activate plant defensive genes through the octadecanoid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Effects and Applications of Chitosan and Chito-Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization and cytotoxicity of low-molecular-weight chitosan and chito-oligosaccharides derived from tilapia fish scales - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer and Anti-Inflammatory Properties of Chitin and Chitosan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jfda-online.com [jfda-online.com]

- 18. Pilot-Scale Production of Chito-Oligosaccharides Using an Innovative Recombinant Chitosanase Preparation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. Chitosan Oligosaccharide for Crops and Plants [chitolytic.com]

- 21. Chitosan oligosaccharide induces resistance to Tobacco mosaic virus in Arabidopsis via the salicylic acid-mediated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. Chitosan oligosaccharide improves the mucosal immunity of small intestine through activating SIgA production in mice: Proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Chitin Chemistry: A Technical Guide to the Natural Sources and Extraction of Tetra-N-acetylchitotetraose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tetra-N-acetylchitotetraose, a chito-oligosaccharide with significant potential in various biomedical and agricultural applications. We delve into its natural origins, detailing the extraction of its parent polymer, chitin (B13524), from readily available biological sources. Furthermore, this guide outlines the enzymatic processes for the targeted production of this compound and the subsequent purification methodologies required to achieve a high degree of purity. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to harness the potential of this bioactive molecule.

Natural Sources of this compound

This compound is a derivative of chitin, the second most abundant polysaccharide in nature after cellulose.[1] Chitin is a linear polymer of β-(1→4)-linked N-acetyl-D-glucosamine residues.[2] The primary and most commercially viable natural sources of chitin are the exoskeletons of crustaceans, such as shrimp and crabs.[1] Fungal cell walls also represent a significant source of chitin.[3] Therefore, the natural sourcing of this compound is intrinsically linked to the procurement and processing of these chitin-rich raw materials.

The extraction of chitin from its natural sources is a critical first step and typically involves two main chemical processes: demineralization to remove calcium carbonate and other mineral salts, and deproteinization to eliminate associated proteins.[1][2]

Table 1: Quantitative Data on Chitin Extraction from Shrimp Shells

| Parameter | Value | Reference |

| Initial Protein Content in Shrimp Shells | 26.0 ± 0.53% | [4] |

| Initial Ash (Mineral) Content in Shrimp Shells | 47.4 ± 2.2% | [4] |

| Chitin Yield from Dried Fish Scales | 32.74% from 100g | [5] |

| Chitin Recovery from Shrimp Shells (Fermentation) | 47.82% | [4] |

| Final Protein Content after Enzymatic Deproteinization | ~2% | [2] |

| Final Mineral Content after Demineralization | ~2.5% | [4] |

Extraction and Production of this compound

The production of this compound from purified chitin is achieved through controlled hydrolysis. While chemical hydrolysis using strong acids is possible, enzymatic hydrolysis is preferred for its specificity and milder reaction conditions, which minimize the degradation of the target oligosaccharide.[6] Chitinases (EC 3.2.1.14) are the key enzymes employed for this purpose. These enzymes cleave the β-(1→4)-glycosidic bonds within the chitin polymer.[7] The selection of the chitinase (B1577495) and the control of reaction conditions are crucial for maximizing the yield of the desired tetramer.

Endo-chitinases, which randomly cleave internal glycosidic bonds, are particularly useful for producing a mixture of chito-oligosaccharides, including the tetramer.[8] The enzymatic hydrolysis of this compound itself has been studied, with chitinase B from Serratia marcescens showing exclusive production of di-N-acetylchitobiose, indicating its utility in controlled degradation and analysis.[9]

Table 2: Kinetic Parameters for Chitinase Activity on this compound

| Enzyme | Substrate | kcat (s-1) | Km (µM) | Reference |

| Chitinase B (Serratia marcescens) | This compound | 40.9 ± 0.5 | 54 ± 2 | [9] |

Purification of this compound

Following enzymatic hydrolysis, a mixture of chito-oligosaccharides with varying degrees of polymerization is obtained. The separation and purification of this compound from this mixture is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6] A gradient elution procedure using a mobile phase of acetonitrile (B52724) and water provides optimal resolution for separating N-acetyl-chito-oligosaccharides.[6] The retention time of the oligosaccharides on the HPLC column is directly related to their degree of polymerization, allowing for the isolation of the tetramer.[6]

Table 3: HPLC Purification Parameters for N-acetyl-chito-oligosaccharides

| Parameter | Condition | Reference |

| Column | Amine-based or reversed-phase | [6] |

| Mobile Phase | Acetonitrile/Water Gradient | [6] |

| Gradient | 80/20 to 60/40 (v/v) over 60 min | [6] |

| Detection | UV at ~210 nm or Refractive Index | [6] |

Experimental Protocols

Protocol for Chitin Extraction from Shrimp Shells (Chemical Method)

This protocol is adapted from methodologies described in scientific literature.[1][2][4]

1. Preparation of Raw Material:

-

Collect fresh shrimp shells and wash them thoroughly with tap water to remove residual meat and other debris.

-

Dry the shells in an oven at 60-80°C until a constant weight is achieved.

-

Grind the dried shells into a fine powder (e.g., 80 mesh).

2. Demineralization:

-

Suspend the shrimp shell powder in 1.5 M HCl at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the suspension at room temperature (25°C) for 6 hours.

-

Filter the demineralized shells and wash with deionized water until the pH of the filtrate is neutral (pH 7).

-

Dry the demineralized chitin in an oven at 60°C.

3. Deproteinization:

-

Treat the demineralized chitin with 2.5 M NaOH at a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture under standard autoclaving conditions (121°C, 15 psi) for 20 minutes.

-

Alternatively, stir the mixture at 90°C for 2-3 hours.

-

Filter the chitin and wash thoroughly with deionized water until the pH is neutral.

-

Dry the purified chitin in an oven at 60°C. The resulting product is purified chitin.

Protocol for Enzymatic Production of this compound

This protocol is a generalized procedure based on enzymatic hydrolysis principles.[10][11]

1. Substrate Preparation:

-

Prepare a suspension of purified chitin (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5-6.5). Colloidal chitin, prepared by dissolving chitin in concentrated HCl and reprecipitating in water, is often used to increase accessibility for the enzyme.

2. Enzymatic Hydrolysis:

-

Add a selected chitinase (e.g., from Trichoderma harzianum or Serratia marcescens) to the chitin suspension at a predetermined enzyme-to-substrate ratio.

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with constant stirring for a specified duration (e.g., 24-48 hours). The reaction time will influence the distribution of oligosaccharide chain lengths.

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

3. Product Recovery:

-

Centrifuge the reaction mixture to pellet the unreacted chitin.

-

Collect the supernatant containing the soluble chito-oligosaccharides.

-

The supernatant can be freeze-dried to obtain a crude mixture of chito-oligosaccharides.

Protocol for HPLC Purification of this compound

This protocol is based on established HPLC methods for chito-oligosaccharide separation.[6]

1. Sample Preparation:

-

Dissolve the crude chito-oligosaccharide mixture in the initial mobile phase (e.g., 80:20 acetonitrile:water).

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Analysis:

-

Use an appropriate HPLC column (e.g., an amino or C18 column).

-

Set up a gradient elution program, for example, a linear gradient from 80% acetonitrile/20% water to 60% acetonitrile/40% water over 60 minutes.

-

Inject the prepared sample onto the column.

-

Monitor the elution profile using a UV detector at approximately 210 nm or a refractive index detector.

3. Fraction Collection:

-

Collect the fraction corresponding to the retention time of a this compound standard.

-

The collected fraction can be lyophilized to obtain the purified this compound.

Signaling Pathway and Experimental Workflows

Chito-oligosaccharide Induced Plant Defense Signaling Pathway

This compound, as a chito-oligosaccharide, is recognized by plant cells as a microbe-associated molecular pattern (MAMP), triggering a downstream signaling cascade that leads to the activation of defense responses.[5] This pathway involves receptor kinases on the plasma membrane, a phosphorylation cascade, and the production of secondary messengers.

Caption: Plant defense signaling pathway induced by this compound.

Experimental Workflow for Production and Purification

The overall experimental workflow from the natural source to the purified product involves several key stages, as outlined below.

Caption: Experimental workflow for this compound production.

References

- 1. theseus.fi [theseus.fi]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Frontiers | Extraction of Chitin From Shrimp Shell by Successive Two-Step Fermentation of Exiguobacterium profundum and Lactobacillus acidophilus [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. scielo.br [scielo.br]

- 8. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. dau.url.edu [dau.url.edu]

The Tetra-N-acetylchitotetraose (ch4) Signaling Pathway in Arabidopsis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of plants to recognize and respond to microbial invaders is fundamental to their survival. This process, known as pattern-triggered immunity (PTI), is initiated by the perception of conserved microbial molecules, termed microbe-associated molecular patterns (MAMPs). Chitin (B13524), a major component of fungal cell walls, is a well-characterized MAMP. Short-chain chitin oligomers, such as tetra-N-acetylchitotetraose (ch4), act as potent elicitors of defense responses in the model plant Arabidopsis thaliana. This technical guide provides an in-depth overview of the core ch4 signaling pathway in Arabidopsis, from receptor-level recognition to downstream transcriptional reprogramming. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial plant immune pathway.

Core Signaling Pathway

The perception of ch4 at the cell surface and the subsequent signal transduction to the nucleus involves a multi-component system. The primary receptor complex consists of the LysM-domain containing receptor-like kinases (LysM-RLKs) LYK5 and CERK1. Upon ch4 binding, a signaling cascade is initiated, culminating in the activation of a mitogen-activated protein kinase (MAPK) cascade and the expression of defense-related genes.

Chitin Perception at the Plasma Membrane

In Arabidopsis, the recognition of ch4 is primarily mediated by a receptor complex composed of LYSIN MOTIF-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5) and CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) . While CERK1 is essential for signaling, LYK5 appears to be the high-affinity chitin binding component of the complex[1][2][3]. The current model suggests that ch4 binding to LYK5 induces its association with CERK1. This interaction is crucial for the subsequent activation of CERK1's intracellular kinase domain[1][2]. LYK4, another LysM-RLK, shares overlapping function with LYK5, and double mutants of lyk4 and lyk5 show a complete loss of chitin responsiveness[1].

Activation of the Intracellular Kinase Cascade

Upon formation of the ch4-induced LYK5-CERK1 complex, CERK1 undergoes autophosphorylation. This activation of CERK1's kinase domain leads to the recruitment and phosphorylation of the receptor-like cytoplasmic kinase PBL27 . Phosphorylated PBL27 then acts as a MAPKKK kinase, directly phosphorylating and activating MAPKKK5 . This initiates a canonical MAPK cascade, where MAPKKK5 phosphorylates and activates the MAPK kinases MKK4 and MKK5 . In turn, MKK4/5 phosphorylate and activate the MAP kinases MPK3 and MPK6 .

Nuclear Events and Transcriptional Reprogramming

Activated MPK3 and MPK6 translocate to the nucleus where they phosphorylate and activate various transcription factors, primarily from the WRKY family . These transcription factors bind to specific cis-regulatory elements, known as W-boxes ((C/T)TGAC(C/T)), in the promoters of defense-related genes, leading to their transcriptional activation[4][5]. This results in the production of antimicrobial compounds, pathogenesis-related (PR) proteins, and enzymes involved in cell wall reinforcement, collectively contributing to enhanced disease resistance.

Quantitative Data

The following tables summarize key quantitative data related to the ch4 signaling pathway in Arabidopsis.

Table 1: Chitin Oligomer Binding Affinities

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| Chitooctaose (B12847682) | AtCERK1 | Isothermal Titration Calorimetry | 45 µM | [6] |

| Chitooctaose | AtCERK1 | Surface Plasmon Resonance | 165 µM | [6] |

| Chitin | AtCERK1 | Magnetic Beads | 82 nM | [6] |

Table 2: Chitin-Induced Gene Expression

The following data represents the fold change in gene expression in Arabidopsis seedlings 30 minutes after treatment with 1 µM chitooctaose or chitotetraose.

| Gene Locus | Gene Name/Description | Fold Change (chitooctaose) | Fold Change (chitotetraose) | Reference |

| At1g27730 | Zinc finger protein | ~15 | ~8 | [7][8] |

| At3g16530 | Lectin-like protein | ~10 | ~5 | [7][8] |

| At3g45640 | MPK3 | ~8 | ~4 | [7][8] |

Data is estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the study of the ch4 signaling pathway.

Co-Immunoprecipitation of LYK5 and CERK1

This protocol is used to verify the in vivo interaction between LYK5 and CERK1 upon chitin elicitation.

Materials:

-

Transgenic Arabidopsis protoplasts co-expressing LYK5-Myc and CERK1-HA

-

Chitooctaose (or ch4)

-

Immunoprecipitation (IP) buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, protease inhibitor cocktail)

-

Anti-Myc antibody conjugated to agarose (B213101) or magnetic beads

-

Wash buffer (IP buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Anti-HA and anti-Myc primary antibodies

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Protocol:

-

Co-express HA-tagged CERK1 and Myc-tagged LYK5 in Arabidopsis protoplasts[1][9].

-

Treat protoplasts with 1 µM chitooctaose for 15 minutes. Include an untreated control[1][9].

-

Harvest and lyse the protoplasts in ice-cold IP buffer.

-

Clarify the lysate by centrifugation.

-

Add anti-Myc antibody-conjugated beads to the supernatant and incubate with gentle rotation at 4°C for 2-4 hours.

-

Pellet the beads and wash them 3-5 times with wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform immunoblotting using anti-HA antibody to detect co-precipitated CERK1 and anti-Myc antibody to confirm the immunoprecipitation of LYK5.

In Vitro Kinase Assay for PBL27 and MAPKKK5

This assay determines if PBL27 can directly phosphorylate MAPKKK5, and if this is enhanced by CERK1.

Materials:

-

Recombinant proteins: GST-PBL27, MAPKKK5-C-terminal domain, GST-CERK1 intracellular domain (GST-CERK1:IC)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP

-

SDS-PAGE gels and autoradiography equipment

Protocol:

-

Purify recombinant GST-PBL27, the C-terminal domain of MAPKKK5, and the intracellular kinase domain of CERK1 (GST-CERK1:IC)[10][11].

-

Set up kinase reactions in kinase assay buffer containing the substrate (MAPKKK5-C) and the kinase (GST-PBL27).

-

In a parallel reaction, include the upstream kinase (GST-CERK1:IC) to test for enhanced phosphorylation[10][11].

-

Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue to visualize total protein loading.

-

Dry the gel and expose it to an autoradiography film to detect phosphorylated proteins.

Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the production of ROS, an early response to ch4 elicitation.

Materials:

-

Arabidopsis leaves from 4-5 week old plants

-

4 mm biopsy punch

-

96-well white microplate

-

Luminol

-

Horseradish peroxidase (HRP)

-

ch4 elicitor solution

-

Microplate luminometer

Protocol:

-

Excise leaf discs using a 4 mm biopsy punch and float them in sterile water in a 96-well plate overnight to reduce wounding-induced ROS[12][13][14].

-

Prepare a reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of ch4[12][13].

-

Replace the water in the wells with the reaction solution.

-

Immediately measure luminescence in a microplate luminometer at 2-minute intervals for 40-60 minutes[12][13].

Negative Regulation and Crosstalk

The ch4 signaling pathway is tightly regulated to prevent excessive or prolonged activation, which can be detrimental to the plant.

-

Ubiquitination: The U-box E3 ligases PUB12 and PUB13 interact with and ubiquitinate CERK1, likely targeting it for degradation and thereby dampening the signal[12][15].

-

Phosphatases: The CERK1-interacting protein phosphatase 1 (CIPP1) dephosphorylates CERK1, returning it to an inactive state[5].

-

Crosstalk with other pathways: The ch4 signaling pathway exhibits crosstalk with other hormone signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, to fine-tune the immune response to different types of pathogens[7][16][17][18]. For instance, some chitin-responsive genes are also regulated by JA and SA signaling components[7].

Conclusion

The this compound signaling pathway in Arabidopsis thaliana is a well-defined example of pattern-triggered immunity. The identification of the key components, from the LYK5/CERK1 receptor complex to the downstream MAPK cascade and WRKY transcription factors, provides a solid framework for understanding how plants perceive and respond to fungal threats. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers aiming to further dissect this pathway, identify novel components, and explore its potential for developing new strategies to enhance plant disease resistance. Future research will likely focus on the precise molecular mechanisms of crosstalk with other signaling pathways and the dynamics of receptor complex formation and turnover.

References

- 1. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]

- 4. Induced Genome-Wide Binding of Three Arabidopsis WRKY Transcription Factors during Early MAMP-Triggered Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Luminol-based Assay for Detection of Immunity Elicitor-induced Hydrogen Peroxide Production in Arabidopsis thaliana Leaves [en.bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pattern-Triggered Oxidative Burst and Seedling Growth Inhibition Assays in Arabidopsis thaliana [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. berthold.com [berthold.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones | Semantic Scholar [semanticscholar.org]

- 17. Molecular Decoding of Phytohormone Crosstalk: JA-Mediated Key Regulatory Nodes and Signal Integration | MDPI [mdpi.com]

- 18. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tetra-N-Acetylchitotetraose in Orchestrating Rhizobium-Legume Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The symbiotic relationship between rhizobia and leguminous plants, a cornerstone of sustainable agriculture, is initiated by a sophisticated molecular dialogue. Central to this communication are Nodulation (Nod) factors, lipochitooligosaccharides (LCOs) that act as key signaling molecules. The backbone of these critical signaling molecules is a short chain of N-acetylglucosamine residues, with tetra-N-acetylchitotetraose being a fundamental precursor. This technical guide delves into the intricate function of this compound and its derivatives in the Rhizobium-legume symbiosis, providing an in-depth analysis of the signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate this vital biological process.

Introduction: The Molecular Handshake

The establishment of a nitrogen-fixing symbiosis between rhizobia and legumes is a finely tuned process that begins with the exchange of chemical signals between the two partners in the rhizosphere.[1] Under nitrogen-limiting conditions, legume roots secrete flavonoids into the soil, which in turn trigger the expression of nod (nodulation) genes in compatible rhizobia.[1][2] These genes orchestrate the synthesis and secretion of Nod factors, which are essentially modified chitin (B13524) oligomers.[3] The foundational structure of these Nod factors is a β-1,4-linked N-acetyl-D-glucosamine backbone, typically composed of four or five sugar units.[4] this compound, a chitotetraose, serves as a crucial building block in the biosynthesis of these signaling molecules.[5][6]

Biosynthesis of Nod Factors: The Assembly Line

The biosynthesis of Nod factors is a multi-step enzymatic process encoded by the nod genes. The common nodA, nodB, and nodC genes are responsible for the synthesis of the core LCO structure.[7]

-

NodC , a chitin oligosaccharide synthase, polymerizes N-acetyl-D-glucosamine monomers to form the chitooligosaccharide backbone, including this compound.[8][9]

-

NodB is a chitooligosaccharide deacetylase that removes the acetyl group from the terminal non-reducing sugar residue.[5][9] This deacetylation is a critical step, creating a free amino group for the subsequent acylation.

-

NodA , an N-acyltransferase, then attaches a specific fatty acyl chain to the deacetylated non-reducing end of the chitooligosaccharide.[5][8]

Host-specific nod genes are responsible for further modifications to this core structure, such as the addition of sulfate, acetyl, fucosyl, or other groups, which determine the host specificity of the rhizobial strain.[10] It is this decorated this compound derivative that is recognized by the host legume.

Diagram: Nod Factor Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Nod factor - Wikipedia [en.wikipedia.org]

- 3. New insights into Nod factor biosynthesis: Analyses of chitooligomers and lipo-chitooligomers of Rhizobium sp. IRBG74 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-Function Analysis of Nod Factor-Induced Root Hair Calcium Spiking in Rhizobium-Legume Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Rhizobium Nod Factor Perception and Signalling - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose, a significant oligosaccharide in biochemical and pharmaceutical research. This document details its fundamental characteristics, outlines experimental protocols for its analysis, and explores its role in biological signaling pathways.

Core Physical and Chemical Properties

N,N',N'',N'''-tetraacetylchitotetraose is a derivative of chitin (B13524) and is composed of four N-acetylglucosamine units linked in a linear fashion. Its chemical structure and properties make it a valuable compound for various research applications, including drug delivery systems and the study of immune responses.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of N,N',N'',N'''-tetraacetylchitotetraose.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₅₄N₄O₂₁ | [1][2][3][4][5] |

| Molecular Weight | 830.79 g/mol | [1][2][3][4][5][6] |

| CAS Number | 2706-65-2 | [1][2][3][4][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 300 °C | [2][7][8] |

| Boiling Point | 1334.7 ± 65.0 °C at 760 mmHg | [9] |

| Density | 1.6 ± 0.1 g/cm³ | [9] |

| Optical Rotation [α]20/D | -3° to -5° (c=0.5 in H₂O) | [2][8][10] |

| Solubility | Slightly soluble in water. Soluble in DMSO and dimethylformamide. | [6][9][11] |

| Purity (typical) | ≥95% (HPLC) | [2][3][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of N,N',N'',N'''-tetraacetylchitotetraose. The following sections provide outlines for key experimental procedures.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for assessing the purity of N,N',N'',N'''-tetraacetylchitotetraose and for quantitative analysis.

Objective: To determine the purity of an N,N',N'',N'''-tetraacetylchitotetraose sample.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or an amino-functionalized column.[3]

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Ultrapure water

-

N,N',N'',N'''-tetraacetylchitotetraose standard

-

Sample of N,N',N'',N'''-tetraacetylchitotetraose for analysis

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might start with a higher percentage of water and gradually increase the acetonitrile concentration.[3]

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the N,N',N'',N'''-tetraacetylchitotetraose standard in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

-

Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Run the standard solution to determine the retention time of N,N',N'',N'''-tetraacetylchitotetraose.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by determining the percentage of the peak area corresponding to N,N',N'',N'''-tetraacetylchitotetraose relative to the total peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N,N',N'',N'''-tetraacetylchitotetraose.

Objective: To confirm the chemical structure of N,N',N'',N'''-tetraacetylchitotetraose.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe for ¹H and ¹³C detection.

Reagents:

-

Deuterium oxide (D₂O)

-

N,N',N'',N'''-tetraacetylchitotetraose sample

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the N,N',N'',N'''-tetraacetylchitotetraose sample in 0.5-0.7 mL of D₂O in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical chemical shifts for the anomeric protons of the N-acetylglucosamine residues are expected in the range of 4.5-5.5 ppm. Other sugar ring protons typically appear between 3.0 and 4.5 ppm. The acetyl methyl protons will appear as a singlet around 2.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Anomeric carbons are typically observed between 90 and 110 ppm. The other ring carbons resonate between 60 and 80 ppm, and the acetyl methyl carbons appear around 23 ppm.

-

-

2D NMR Spectroscopy (for detailed structural confirmation):

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the sugar units.

-

-

Data Analysis: Analyze the 1D and 2D NMR spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Objective: To confirm the molecular weight and sequence of N,N',N'',N'''-tetraacetylchitotetraose.

Instrumentation:

-

Mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or an ESI (Electrospray Ionization) instrument.

Reagents:

-

Suitable matrix for MALDI (e.g., 2,5-dihydroxybenzoic acid) or solvent for ESI (e.g., acetonitrile/water with a small amount of formic acid).

-

N,N',N'',N'''-tetraacetylchitotetraose sample.

Procedure (for ESI-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with ESI, such as a 1:1 mixture of acetonitrile and water, to a final concentration of approximately 10-100 µg/mL.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺ is typically observed.

-

Tandem MS (MS/MS): If structural confirmation is needed, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern will provide information about the sequence of the monosaccharide units.

Optical Rotation Measurement

Optical rotation is a key physical property for characterizing chiral molecules like N,N',N'',N'''-tetraacetylchitotetraose.

Objective: To measure the specific rotation of an N,N',N'',N'''-tetraacetylchitotetraose sample.

Instrumentation:

-

Polarimeter with a sodium D-line light source (589 nm).

-

Polarimeter cell (e.g., 1 dm length).

Reagents:

-

High-purity water

-

N,N',N'',N'''-tetraacetylchitotetraose sample

Procedure:

-

Sample Preparation: Accurately prepare a solution of N,N',N'',N'''-tetraacetylchitotetraose in water at a known concentration (e.g., 0.5 g/100 mL).[2]

-

Instrument Calibration: Calibrate the polarimeter using a blank (the solvent used for the sample).

-